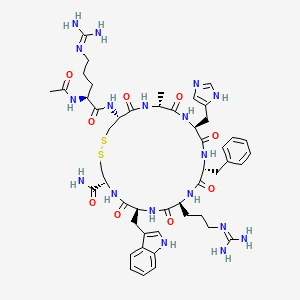
PTK6-IN-21b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTK6-IN-21b is a
Wissenschaftliche Forschungsanwendungen
PTK6 in DNA Damage Response and Cancer Cell Survival
Protein tyrosine kinase 6 (PTK6) has distinct roles in normal epithelia and cancer. In normal intestine, PTK6 promotes differentiation, but in proliferating progenitor cells after DNA damage, it contributes to apoptosis. PTK6's relationship with the tumor suppressor p53 in colon tumor cells indicates that p53 promotes PTK6 expression. Knockdown of PTK6 leads to reduced p21 induction and enhances apoptosis following DNA damage treatments in colon tumor cells with wild-type p53. Thus, targeting PTK6 alongside chemotherapeutic drugs or radiation may enhance death of colon tumor cells with wild-type p53 (Gierut et al., 2012).
PTK6 in Enterocyte Differentiation and Intestinal Growth
PTK6 negatively regulates growth and promotes enterocyte differentiation in the small intestine. Disruption of the Ptk6 gene in mice leads to longer villi and expanded zones of proliferating cells, indicating a delay in enterocyte differentiation. This suggests PTK6's role in maintaining tissue homeostasis through negative regulation of Akt in the small intestine, associated with cell cycle exit and differentiation in normal intestinal epithelial cells (Haegebarth et al., 2006).
PTK6 in Prostate Cancer
Altered localization of PTK6 in prostate tumor cells impacts growth. In normal prostate epithelia, PTK6 is nuclear, but in prostate tumors, it becomes cytoplasmic. This relocalization disrupts its regulation of nuclear substrates, leading to aberrant growth. Restoring PTK6's nuclear localization in prostate cancer may offer therapeutic advantages (Brauer et al., 2010).
PTK6 and Breast Cancer
PTK6, also known as Brk, is expressed in breast cancer and normal epithelial linings. Its expression in breast tumor cells promotes growth factor signaling and cell migration. Additionally, disruption of Ptk6 in mice results in increased growth and impaired differentiation in the small intestine, highlighting PTK6's role in different cancers and normal epithelia (Brauer & Tyner, 2010).
PTK6 in Pancreatic Cancer
PTK6 influences pancreatic cancer migration and invasion. It regulates cellular migration and invasion via ERK signaling, with its suppression reducing these processes. PTK6 could be a novel therapeutic target for pancreatic cancer (Ono et al., 2014).
Eigenschaften
Produktname |
PTK6-IN-21b |
|---|---|
Molekularformel |
C23H23FN8O |
Molekulargewicht |
446.49 |
IUPAC-Name |
(4-((6-Cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)-3-fluorophenyl)(piperazin-1-yl)methanone |
InChI |
InChI=1S/C23H23FN8O/c24-17-9-15(23(33)31-7-5-25-6-8-31)3-4-18(17)29-21-22-26-12-20(16-10-27-28-11-16)32(22)13-19(30-21)14-1-2-14/h3-4,9-14,25H,1-2,5-8H2,(H,27,28)(H,29,30) |
InChI-Schlüssel |
ZEZGZTLWRQKVFN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(NC2=NC(C3CC3)=CN4C2=NC=C4C5=CNN=C5)C(F)=C1)N6CCNCC6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PTK6IN-21b; PTK6-IN21b; PTK6 IN 21b; PTK6-IN-21b |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea](/img/structure/B1193488.png)
![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)
![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)
